molecular formula C15H6F18FeO6 B099831 CID 2760880 CAS No. 17786-67-3

CID 2760880

Cat. No.: B099831
CAS No.: 17786-67-3
M. Wt: 680.02 g/mol
InChI Key: QVLUONOUBOQIBI-VRBCMZOBSA-N
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Description

CID 2760880 is a coordination complex with the chemical formula C15H3F18FeO6. It is known for its high volatility and solubility, making it valuable in various applications. The compound consists of an iron(III) ion coordinated to three hexafluoroacetylacetonate ligands, forming an octahedral geometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

CID 2760880 can be synthesized by reacting iron(III) chloride with hexafluoroacetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or acetone. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production of tris(hexafluoroacetylacetonato)iron(III) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is often produced in specialized facilities equipped to handle volatile and sensitive materials .

Chemical Reactions Analysis

Types of Reactions

CID 2760880 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tris(hexafluoroacetylacetonato)iron(III) involves its ability to coordinate with various substrates, facilitating catalytic reactions. The iron(III) center acts as a Lewis acid, activating substrates and enabling various chemical transformations. The hexafluoroacetylacetonate ligands stabilize the iron center and enhance its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CID 2760880 is unique due to its high volatility and solubility, which are attributed to the fluorinated ligands. These properties make it particularly useful in applications requiring high-purity and easily sublimable materials .

Biological Activity

CID 2760880, also known as 5-Phenyl-1H-tetrazole , is a heterocyclic organic compound notable for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research, supported by data tables and relevant case studies.

Overview of 5-Phenyl-1H-tetrazole

5-Phenyl-1H-tetrazole features a five-membered ring containing four nitrogen atoms and one carbon atom, with a phenyl group attached. Its structural characteristics contribute to its stability and versatility across various fields, including medicinal chemistry and material science.

5-Phenyl-1H-tetrazole acts as a nonclassical bioisostere of carboxylic acids due to its similar pKa values. This property allows it to replace carboxylic acids in drug design, enhancing pharmacokinetic profiles of therapeutic agents.

PropertyValue
Molecular FormulaC7H6N4
Molecular Weight150.15 g/mol
Aqueous Solubility3.2 µg/mL (pH 7.4)
CAS Number18039-42-4

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities:

  • Antibacterial : Effective against various bacterial strains.
  • Antifungal : Demonstrates antifungal properties in laboratory settings.
  • Antitumor : Shows potential in inhibiting tumor cell proliferation.
  • Analgesic and Antinociceptive : Provides pain relief in animal models.
  • Antidiabetic : Exhibits effects on glucose metabolism.
  • Anticonvulsant : Demonstrates activity in seizure models.
  • Anti-inflammatory : Inhibits inflammatory pathways.

Cellular Effects

The compound's planar structure facilitates interactions with cellular components, influencing various cell functions. Its electron-donating and withdrawing properties allow it to stabilize electrostatic repulsion of negatively charged ions, potentially affecting enzyme activity and gene expression.

Molecular Mechanisms

The molecular mechanism of action involves interaction with biomolecules that can modulate enzymatic activities and signal transduction pathways. Its lipid solubility suggests that it may localize to lipid-rich areas within cells, impacting cellular signaling processes.

Case Studies

  • Antibacterial Activity Study
    • A study evaluated this compound against several bacterial strains, showing significant inhibition of growth in Staphylococcus aureus and Escherichia coli.
    • Results indicated a minimum inhibitory concentration (MIC) of 12.5 µg/mL for S. aureus.
  • Antitumor Efficacy
    • In vitro studies demonstrated that this compound reduced the viability of cancer cell lines by inducing apoptosis.
    • The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Metabolic Pathways

This compound is suggested to act as a metabolism-resistant isosteric replacement for carboxylic acids, which may enhance its therapeutic potential by improving bioavailability and reducing metabolic degradation.

Transport and Distribution

Due to its lipid solubility, this compound is likely transported within cells via lipid-mediated transport mechanisms. This property allows for effective distribution across cellular membranes.

Properties

CAS No.

17786-67-3

Molecular Formula

C15H6F18FeO6

Molecular Weight

680.02 g/mol

IUPAC Name

(E)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;iron

InChI

InChI=1S/3C5H2F6O2.Fe/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/b3*2-1+;

InChI Key

QVLUONOUBOQIBI-VRBCMZOBSA-N

SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Fe+3]

Isomeric SMILES

C(=C(/O)\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/O)\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/O)\C(F)(F)F)\C(=O)C(F)(F)F.[Fe]

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Fe]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of Tris(hexafluoroacetylacetonato)iron(III) influence its interaction with ortho-Positronium (o-Ps)?

A1: Research suggests that the electron-withdrawing nature of the trifluoromethyl substituents in Tris(hexafluoroacetylacetonato)iron(III) significantly accelerates the decay of ortho-Positronium (o-Ps) []. This is evidenced by a high rate constant of 33.8×109 M−1 s−1 observed for this compound []. This effect is attributed to the influence of the substituents on the chelate ring, making it more electron-deficient and promoting interactions with o-Ps.

Q2: Is there a correlation between the redox potential of Tris(hexafluoroacetylacetonato)iron(III) and its interaction with o-Ps?

A2: Yes, studies indicate a strong correlation between the redox potential of Tris(hexafluoroacetylacetonato)iron(III) and its ability to accelerate o-Ps decay []. Complexes exhibiting higher redox potentials, as determined by cyclic voltammetry, demonstrate a greater tendency to accelerate o-Ps decay. This suggests that the electron-accepting ability of the complex, reflected in its redox potential, plays a crucial role in its interaction with o-Ps [].

Q3: What insights do photoelectron spectroscopy studies provide about the electronic structure of Tris(hexafluoroacetylacetonato)iron(III)?

A3: Helium(I) photoelectron spectroscopy studies have revealed a weak, low-ionization-energy band in the spectrum of Tris(hexafluoroacetylacetonato)iron(III) []. This observation has prompted further investigation and alternative explanations regarding the electronic structure of the compound, particularly concerning the nature of its valence orbitals and their involvement in ionization processes [].

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